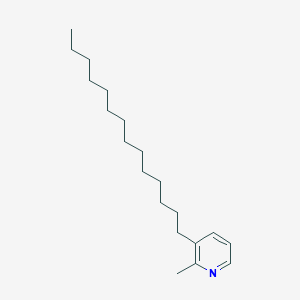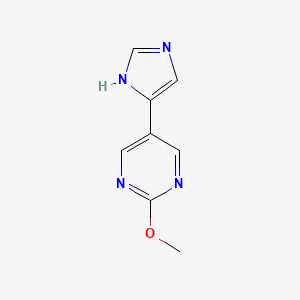
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid, also known as 5-hydroxytryptophan, is a derivative of the amino acid tryptophan. It is a naturally occurring compound found in the seeds of the African plant Griffonia simplicifolia. This compound is a precursor to the neurotransmitter serotonin and is used in various therapeutic applications, including the treatment of depression, anxiety, and sleep disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tryptophan using specific enzymes or chemical reagents. For example, the use of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, is a biological method . Alternatively, chemical synthesis can be performed using reagents such as sodium nitrite and hydrochloric acid to introduce the hydroxyl group at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce tryptophan hydroxylase, which then converts tryptophan to 5-hydroxytryptophan. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of 5-hydroxyindole-2,3-dione.
Reduction: Formation of 5-hydroxy-2,3-dihydroindole.
Substitution: Formation of 5-hydroxy-3-substituted indoles.
Aplicaciones Científicas De Investigación
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various indole derivatives.
Biology: Studied for its role in serotonin biosynthesis and its effects on mood regulation.
Medicine: Used in the treatment of depression, anxiety, and sleep disorders due to its role as a serotonin precursor.
Industry: Employed in the production of dietary supplements aimed at improving mood and sleep quality
Mecanismo De Acción
The primary mechanism of action of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid involves its conversion to serotonin. Once ingested, it crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form serotonin. Serotonin then exerts its effects by binding to various serotonin receptors, influencing mood, sleep, and appetite .
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: The parent amino acid from which 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid is derived.
Serotonin: The neurotransmitter produced from this compound.
Melatonin: A hormone synthesized from serotonin, involved in regulating sleep-wake cycles
Uniqueness
This compound is unique due to its dual role as both a metabolic intermediate and a therapeutic agent. Unlike tryptophan, it directly contributes to serotonin synthesis without the need for additional enzymatic steps. Compared to serotonin, it is more stable and can be administered orally as a supplement .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)5-7-3-6-4-8(14)1-2-10(6)13-7/h1-4,9,13-14H,5,12H2,(H,15,16) |
Clave InChI |
MTBXENCFNQMOTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C=C(N2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)


![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)
![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)


